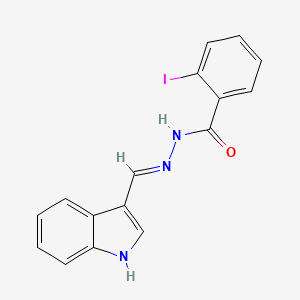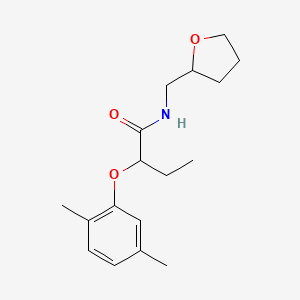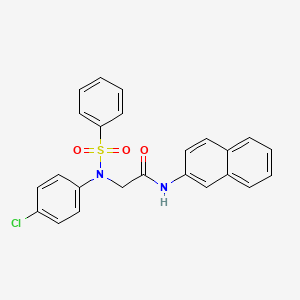![molecular formula C24H27N3O3S B5966028 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one](/img/structure/B5966028.png)
4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities, and a benzylpiperidine moiety, which is often found in pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Sulfonylation: The benzylpiperidine intermediate is then sulfonylated using appropriate sulfonyl chloride reagents under basic conditions.
Coupling with Pyridazinone: The sulfonylated benzylpiperidine is then coupled with a pyridazinone derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfonyl derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with monoamine receptors and transporters, potentially modulating neurotransmitter levels . The pyridazinone core may inhibit specific enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with selectivity for dopamine and norepinephrine.
3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid: A related compound with similar structural features.
Uniqueness
4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core and a benzylpiperidine moiety, which may confer distinct biological activities and therapeutic potential .
Propriétés
IUPAC Name |
5-[[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-18-15-22(24(28)26-25-18)17-20-7-9-23(10-8-20)31(29,30)27-13-11-21(12-14-27)16-19-5-3-2-4-6-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOPMFPBRSCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B5965961.png)

![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 3-nitrobenzoate](/img/structure/B5965971.png)
![1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B5965975.png)
![5-(4-bromophenyl)-N-(sec-butyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5965977.png)
![4-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]dihydro-2(3H)-furanone](/img/structure/B5965979.png)
![2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5965997.png)


![3-(4-fluorophenyl)-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide](/img/structure/B5966021.png)
![2-butyryl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966035.png)
![5-(3-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5966042.png)
![3-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5966043.png)
